2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole
Overview
Description
2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole is a chemical compound with the molecular formula C15H19N3O3 and a molecular weight of 289.33 g/mol . This compound is primarily used in research and development, particularly in the field of pharmaceuticals . It is known for its unique structure, which includes an oxadiazole ring, a tert-butyl group, and a p-tolyl group.
Scientific Research Applications
2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Compounds with the 1,3,4-oxadiazole scaffold are known to interact with a variety of biological targets, including nucleic acids, enzymes, and globular proteins . They have been found to inhibit various enzymes that contribute to cancer cell proliferation .
Mode of Action
The interaction of 1,3,4-oxadiazole compounds with their targets can lead to a variety of effects. For example, they can inhibit the activity of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
The inhibition of these targets can affect multiple biochemical pathways. For instance, 1,3,4-oxadiazole compounds have been found to inhibit enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, all of which play crucial roles in cancer cell proliferation .
Result of Action
The molecular and cellular effects of 1,3,4-oxadiazole compounds can also vary depending on their specific targets and mode of action. In general, their inhibition of key enzymes can lead to decreased cancer cell proliferation .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole involves several steps. One common method includes the reaction of p-tolylhydrazine with ethyl chloroformate to form an intermediate, which is then reacted with tert-butyl isocyanate to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
2-tert-Butyloxycarbonylaminomethyl-5-p-Tolyl-[1,3,4]oxadiazole can be compared with other similar compounds, such as:
2-tert-Butyloxycarbonylaminomethyl-5-phenyl-[1,3,4]oxadiazole: This compound has a phenyl group instead of a p-tolyl group, which may result in different biological activities and chemical properties.
2-tert-Butyloxycarbonylaminomethyl-5-methyl-[1,3,4]oxadiazole: The presence of a methyl group instead of a p-tolyl group can affect the compound’s reactivity and stability.
The uniqueness of this compound lies in its specific structure, which combines the properties of the oxadiazole ring, tert-butyl group, and p-tolyl group, resulting in distinct chemical and biological activities .
Properties
IUPAC Name |
tert-butyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10-5-7-11(8-6-10)13-18-17-12(20-13)9-16-14(19)21-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJVNWQDNRCBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137835 | |
Record name | 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-58-8 | |
Record name | 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301137835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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